molecular formula C17H26N2O3 B048825 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea CAS No. 111256-33-8

1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea

Cat. No.: B048825
CAS No.: 111256-33-8
M. Wt: 306.4 g/mol
InChI Key: BZGIRLVTVFPACX-UHFFFAOYSA-N
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Description

1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea is a complex organic compound with a unique structure that includes both hydroxyethyl and prop-1-en-2-ylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea typically involves the reaction of 2-hydroxyethylamine with an isocyanate derivative of 2-(3-prop-1-en-2-ylphenyl)propan-2-yl. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea exerts its effects involves interactions with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with various biological molecules, influencing their activity and function. The prop-1-en-2-ylphenyl group may interact with hydrophobic regions of proteins or other macromolecules, affecting their structure and behavior.

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis(2-hydroxyethyl)urea: Lacks the prop-1-en-2-ylphenyl group, making it less hydrophobic.

    3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea: Lacks the hydroxyethyl groups, reducing its ability to form hydrogen bonds.

Uniqueness

1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea is unique due to the combination of hydroxyethyl and prop-1-en-2-ylphenyl groups, which confer both hydrophilic and hydrophobic properties. This dual functionality makes it versatile for various applications in research and industry.

Properties

IUPAC Name

1,1-bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-13(2)14-6-5-7-15(12-14)17(3,4)18-16(22)19(8-10-20)9-11-21/h5-7,12,20-21H,1,8-11H2,2-4H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGIRLVTVFPACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370596
Record name ST50826161
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111256-33-8
Record name ST50826161
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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